2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
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Overview
Description
2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog of a phenothiazine derivative.
Preparation Methods
The synthesis of 2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide involves several steps. One common method includes the reaction of 2-chlorophenothiazine with a deuterated piperazine derivative under controlled conditions. The reaction typically requires a solvent such as chloroform and a catalyst to facilitate the process. The mixture is then subjected to oxidation to introduce the 5-oxide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its non-oxide form under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, particularly in the context of deuterium’s influence on metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its role as an antipsychotic agent due to its phenothiazine backbone.
Industry: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced therapeutic effects. The pathways involved include modulation of dopamine and serotonin receptors, which are common targets for phenothiazine derivatives.
Comparison with Similar Compounds
Compared to other phenothiazine derivatives, 2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide is unique due to its deuterium content. Similar compounds include:
Chlorpromazine: A widely used antipsychotic with a similar phenothiazine structure but without deuterium atoms.
Fluphenazine: Another antipsychotic with a different substitution pattern on the phenothiazine ring.
Thioridazine: Known for its antipsychotic properties, with a distinct substitution pattern compared to the deuterated compound. The uniqueness of the deuterated compound lies in its potential for improved pharmacokinetic properties and reduced side effects due to the presence of deuterium.
Properties
Molecular Formula |
C20H24ClN3OS |
---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |
InChI Key |
AZGYHFQQUZPAFZ-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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